molecular formula C13H13N3O B6493654 1-(quinoxalin-2-yl)piperidin-4-one CAS No. 1233932-06-3

1-(quinoxalin-2-yl)piperidin-4-one

Cat. No.: B6493654
CAS No.: 1233932-06-3
M. Wt: 227.26 g/mol
InChI Key: NYHFUZLXKXIDDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(quinoxalin-2-yl)piperidin-4-one is a heterocyclic compound that combines the structural features of quinoxaline and piperidinone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(quinoxalin-2-yl)piperidin-4-one can be synthesized through various synthetic routes. One common method involves the reaction of quinoxaline derivatives with piperidinone under specific conditions. For instance, the reaction of 2-chloroquinoxaline with piperidin-4-one in the presence of a base such as potassium carbonate can yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(quinoxalin-2-yl)piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Scientific Research Applications

1-(quinoxalin-2-yl)piperidin-4-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Quinoxaline derivatives: Compounds such as 2-chloroquinoxaline and 2-methylquinoxaline share structural similarities with 1-(quinoxalin-2-yl)piperidin-4-one.

    Piperidinone derivatives: Compounds like 4-piperidone and 1-benzylpiperidin-4-one are structurally related to this compound.

Uniqueness: this compound is unique due to its combined structural features of quinoxaline and piperidinone, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

1-quinoxalin-2-ylpiperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c17-10-5-7-16(8-6-10)13-9-14-11-3-1-2-4-12(11)15-13/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHFUZLXKXIDDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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